N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 452087-18-2
VCID: VC4457574
InChI: InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17)
SMILES: CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl
Molecular Formula: C13H10ClN3S
Molecular Weight: 275.75

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

CAS No.: 452087-18-2

Cat. No.: VC4457574

Molecular Formula: C13H10ClN3S

Molecular Weight: 275.75

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine - 452087-18-2

Specification

CAS No. 452087-18-2
Molecular Formula C13H10ClN3S
Molecular Weight 275.75
IUPAC Name N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17)
Standard InChI Key VKSXFFNTKFWBOX-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl

Introduction

N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a thieno[2,3-d]pyrimidine core, which is known for its potential biological activities. This compound is characterized by the presence of a chlorine atom on the phenyl ring and a methyl group attached to the thieno[2,3-d]pyrimidine structure. The combination of these structural elements enhances its chemical reactivity and biological interactions.

Synthesis and Preparation

The synthesis of N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. These processes often start with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methyl groups through various chemical transformations. Detailed synthetic routes may involve condensation reactions, nucleophilic substitutions, or other methods tailored to introduce the specific functional groups required for the compound's structure.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, highlighting the diversity within thieno-based structures. For example:

Compound NameStructure HighlightsUnique Features
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4-diamineContains a quinoline-like core with diamino substitutionExhibits potential antimicrobial activity
7-Chloro-N-methylthieno[3,4-b]quinolin-8-amideFeatures a quinoline core with chlorine substitutionShows potential anti-inflammatory effects
1-(3-Chlorophenyl)-6-Methylthieno[3,4-b]quinolineKnown for antimalarial propertiesContains a quinoline core

These compounds illustrate the versatility of thieno-based structures in drug development and their potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator